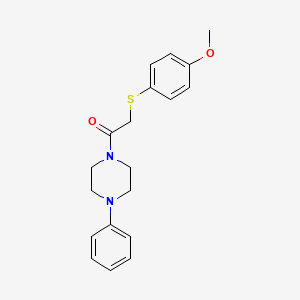
1-(2,4-Dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine, also known as DSP-4, is a selective neurotoxin that has been widely used in scientific research. DSP-4 is a potent and specific noradrenergic neurotoxin that targets the noradrenergic neurons in the brain and spinal cord.
作用機序
The mechanism of action of 1-(2,4-Dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine involves the selective uptake of the neurotoxin by noradrenergic neurons via the norepinephrine transporter (NET). Once inside the neuron, this compound is metabolized into a reactive species that causes selective degeneration of noradrenergic neurons. The exact mechanism of selective degeneration is not fully understood, but it is thought to involve oxidative stress and other cellular mechanisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the dose and duration of exposure. At low doses, this compound causes selective degeneration of noradrenergic neurons in the brain and spinal cord. At higher doses, this compound can also affect other neurotransmitter systems, such as the serotonin and dopamine systems. The physiological effects of this compound include impaired learning and memory, altered stress response, and altered sleep-wake cycles.
実験室実験の利点と制限
The advantages of using 1-(2,4-Dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine in lab experiments include its selectivity for noradrenergic neurons, its ability to induce selective degeneration, and its well-established mechanism of action. The limitations of using this compound in lab experiments include its potential effects on other neurotransmitter systems, its dose-dependent effects, and its potential for non-specific toxicity.
将来の方向性
For research on 1-(2,4-Dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine include the development of new animal models to study the role of the noradrenergic system in various pathological conditions, such as depression, anxiety, and addiction. Additionally, new methods for the selective targeting of noradrenergic neurons using this compound or other neurotoxins may be developed to further elucidate the role of the noradrenergic system in health and disease.
Conclusion
In conclusion, this compound is a potent and selective neurotoxin that has been widely used in scientific research to study the noradrenergic system in the brain and its role in various physiological and pathological conditions. The synthesis of this compound is straightforward, and its mechanism of action is well-established. While this compound has limitations, its advantages make it a valuable tool for studying the noradrenergic system in the brain. Future research on this compound may lead to new insights into the role of the noradrenergic system in health and disease.
合成法
The synthesis of 1-(2,4-Dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine involves the reaction of this compound with sodium hydroxide in methanol. The reaction takes place at room temperature and produces this compound as a white solid. The purity of the product can be determined by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
科学的研究の応用
1-(2,4-Dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine has been widely used in scientific research to study the noradrenergic system in the brain and its role in various physiological and pathological conditions. This compound has been used to induce selective degeneration of noradrenergic neurons in animal models, such as rats and mice. This selective degeneration of noradrenergic neurons has been used to study the role of the noradrenergic system in various physiological processes, such as learning and memory, attention, and stress response.
特性
IUPAC Name |
1-(2,4-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2S/c1-13-2-5-15(6-3-13)20-8-10-21(11-9-20)24(22,23)17-7-4-14(18)12-16(17)19/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOESXJMYFRLONR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

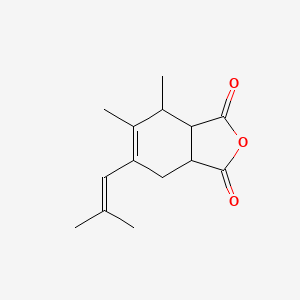
![4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2956021.png)
![1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2956023.png)

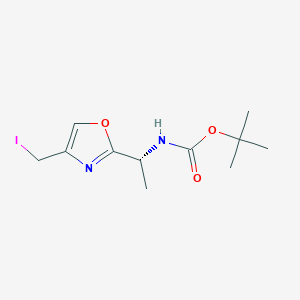
![2,5-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2956030.png)
![N-(2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2956032.png)

![5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride](/img/structure/B2956034.png)
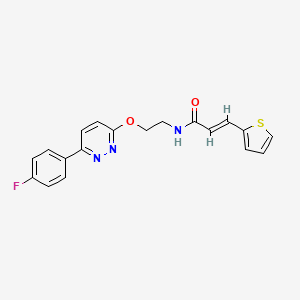
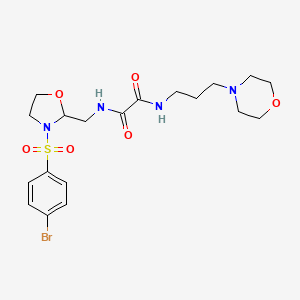
![3-[(2-Chloroacetyl)amino]-N-[[1-(3-fluorothiophene-2-carbonyl)piperidin-2-yl]methyl]propanamide](/img/structure/B2956038.png)

